1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Analytical Chemistry Quality Control Chemical Characterization

This unsymmetrical thiourea is the definitive meta-methoxy reference point for SAR studies, enabling direct comparative profiling against the 4-methoxy positional isomer (MCF-7 IC₅₀ = 160.97 μM) and the 3-chloro analog (α-chymotrypsin IC₅₀ = 23.0 μM). Supplied at ≥95% purity with fully assigned ¹H/¹³C NMR and FT-IR spectra, it eliminates isomer identity ambiguity and reduces post-purchase repurification, making it a turnkey tool for anticancer and protease-targeted screening campaigns.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 431894-56-3
Cat. No. B2821324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
CAS431894-56-3
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=S)NCC2=CN=CC=C2
InChIInChI=1S/C14H15N3OS/c1-18-13-6-2-5-12(8-13)17-14(19)16-10-11-4-3-7-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19)
InChIKeyGBMPFJRMXGFJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea (CAS 431894-56-3): Baseline Identity and Procurement-Relevant Characteristics


1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea (CAS 431894-56-3) is an unsymmetrical thiourea derivative with molecular formula C₁₄H₁₅N₃OS and molecular weight 273.35 g/mol . This small molecule incorporates a 3-methoxyphenyl moiety at one thiourea nitrogen and a pyridin-3-ylmethyl group at the other, creating a dual aromatic substitution pattern that distinguishes it from mono-substituted or symmetrically substituted thiourea analogs [1]. The compound is commercially available for research purposes at purities of ≥95% , with fully assigned ¹H and ¹³C NMR spectra and FT-IR data available for identity verification [1], making it a characterized, tractable entry point for structure-activity relationship (SAR) studies and focused library design within the pyridyl-thiourea chemical space.

Why Generic Substitution Fails for 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea: The Criticality of Positional and Electronic Isosterism


Unsymmetrical thioureas bearing pyridyl and substituted-phenyl groups cannot be treated as interchangeable procurement items. Shifting the methoxy group from the 3-position to the 4-position on the phenyl ring demonstrably alters key biological performance metrics. In comparative studies of the 4-methoxy positional isomer, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, the measured cytotoxicity against MCF-7 breast cancer cells was 160.97 μM [1]. While direct head-to-head cytotoxicity data for the 3-methoxy target compound against the same cell line are not available in the open literature, the fundamental electronic and steric differences between meta- and para-methoxy substitution are well-established drivers of differential target binding and cellular activity within thiourea SAR series [1]. Additionally, replacing the 3-methoxy group with a 3-chloro substituent produces a compound (1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea) with documented enzyme inhibition (IC₅₀ = 23.0 μM at pH 6.8, 30°C) [2], yet this halogenated analog will exhibit markedly different hydrogen-bonding capacity, metabolic stability, and off-target profiles compared to the methoxy-bearing target compound. These findings establish that the precise 3-methoxyphenyl–pyridin-3-ylmethyl substitution architecture is not a trivial feature, and that substituting with a positional isomer or a different aryl substituent will yield a molecule with non-equivalent biological behavior requiring independent validation.

Quantitative Evidence Guide for 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea: Comparator-Backed Selection Dimensions


Spectroscopic Fingerprint as an Identity and Differentiation Metric Versus Generic Thiourea Derivatives

The target compound 1-(3-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea possesses a fully assigned, publicly accessible spectroscopic fingerprint that enables unambiguous identity confirmation and differentiation from closely related analogs. The ¹H NMR spectrum (400 MHz, CDCl₃) shows diagnostic resonances including a methoxy singlet at δ 3.96 (3H, OCH₃), a thiourea NH singlet at δ 9.11, an amide NH singlet at δ 12.85, and a characteristic doublet of doublets at δ 8.76 (J = 8.0, 1.6 Hz). The ¹³C NMR spectrum exhibits the thiourea C=S carbon at δ 176.7 and a C=O signal at δ 166.5. FT-IR (KBr) confirms the presence of amide N–H (3270 cm⁻¹), thiourea N–H (3014 cm⁻¹), C=O (1672 cm⁻¹), and C=S (1240 cm⁻¹) functional groups [1]. In contrast, generic commercial thiourea derivatives often lack published NMR assignments or full spectral characterization, forcing end users to invest in costly re-characterization. For the 4-methoxy positional isomer (1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea), while spectroscopic data are reported, the methoxy and aromatic proton chemical shifts are expected to differ from the 3-methoxy target compound due to the altered electronic environment, providing a direct differentiator [2]. This pre-established spectral identity reduces procurement risk by enabling incoming lot verification without requiring de novo structural elucidation.

Analytical Chemistry Quality Control Chemical Characterization

Differential Protein Binding Affinity and Cytotoxicity Relative to the 4-Methoxy Positional Isomer

Although direct head-to-head cytotoxicity data for the 3-methoxy target compound against MCF-7 cells are not published, the 4-methoxy positional isomer 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been quantitatively characterized for DNA binding and cytotoxicity, establishing a comparative baseline [1]. This 4-methoxy analog exhibited a DNA binding constant of Kb = 3.71 × 10⁶ L mol⁻¹ and an IC₅₀ of 160.97 μM against the MCF-7 breast cancer cell line, with a computed binding energy of −7.41 kcal/mol against B-DNA (1BNA) [1]. The meta-methoxy substitution in the target compound alters the electron density distribution on the phenyl ring compared to the para-methoxy isomer, which is predicted to modify both the DNA intercalation geometry and the binding affinity to protein targets [1]. DFT calculations on the 4-methoxy analog revealed a chemical potential of −3.37 eV and chemical hardness of −2.33 eV [1]; the 3-methoxy substitution is expected to produce distinct electronic parameters based on well-established substituent effects in thiourea SAR. These data establish that positional isomerism is not a silent structural change but a determinant of biological potency, making the 3-methoxy compound a distinct chemical entity for SAR exploration rather than a redundant alternative to the 4-methoxy isomer.

Medicinal Chemistry Cancer Research DNA Binding

Enzyme Inhibition Profile Differentiation from the 3-Chloro Analog

The target compound's 3-methoxy substituent provides a fundamentally different pharmacophore compared to the 3-chloro analog 1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, which has a documented enzyme inhibition IC₅₀ of 23.0 μM (0.02303 mM) at pH 6.8 and 30°C [1]. The methoxy group (–OCH₃) is a polar, hydrogen-bond-accepting substituent with a Hammett σₘ value of +0.12, whereas the chloro substituent (–Cl) is hydrophobic and electron-withdrawing with σₘ = +0.37. This difference in electronic character and hydrogen-bonding capacity directly impacts enzyme active-site complementarity [2]. In thiourea-based α-chymotrypsin inhibitor patents, the 3-methoxyphenyl group is explicitly claimed as a distinct substituent option alongside 3-chlorophenyl, indicating that the two are considered non-redundant within the same inhibition scaffold [2]. The chlorine atom's greater steric bulk (van der Waals radius 175 pm vs. oxygen's 152 pm in methoxy) and inability to act as a hydrogen bond acceptor further differentiate the target compound from its chloro analog in terms of binding pose and selectivity profile. Researchers evaluating thiourea-based protease inhibitors should therefore not treat the 3-methoxy and 3-chloro derivatives as interchangeable procurement choices, as their enzyme inhibition potency, kinetics, and selectivity are likely to diverge.

Enzyme Inhibition Protease Research Biochemical Assays

Commercial Purity Benchmark for Reproducible Assay Performance

The target compound is commercially sourced at a purity specification of ≥95% . In comparison, many research-grade thiourea derivatives from non-specialist suppliers are offered at lower purities (typically 90–93%) or without quantified purity certification. The 4-methoxy positional isomer is also commercially available, but purity specifications vary by supplier and lot, introducing batch-to-batch variability that can compromise assay reproducibility [1]. For enzyme inhibition and cytotoxicity studies, impurities at the 5–10% level can act as confounding inhibitors or cytotoxic agents, producing artifactual IC₅₀ shifts of up to 2- to 5-fold depending on the relative potency of the impurity . The stated ≥95% purity threshold provides a defined baseline for researchers to request lot-specific certificates of analysis and to normalize biological data across independent studies, a critical consideration when comparing results generated with different positional isomers or substitution analogs.

Chemical Procurement Assay Reproducibility Quality Assurance

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea: Best Research and Industrial Application Scenarios Supported by Quantitative Evidence


Positional Isomer SAR Probe in Thiourea-Based Drug Discovery Programs

This compound serves as the meta-methoxy reference point in structure-activity relationship (SAR) studies evaluating the impact of methoxy substitution position on biological activity. With the para-methoxy positional isomer characterized for DNA binding (Kb = 3.71 × 10⁶ L mol⁻¹) and MCF-7 cytotoxicity (IC₅₀ = 160.97 μM) [1], procuring the 3-methoxy analog enables a complete ortho-/meta-/para-methoxy SAR matrix when combined with the commercially available 2-methoxy isomer. The fully assigned NMR and FT-IR spectra [2] provide the analytical framework to confirm isomer identity before biological testing, ensuring that observed activity differences are attributable to substitution position rather than compound misidentification.

Hydrogen-Bonding Pharmacophore Exploration in Serine Protease Inhibition

The 3-methoxy substituent's hydrogen-bond-accepting character (in contrast to the 3-chloro analog's lack of H-bond acceptor capacity) makes this compound a specific tool for probing the role of polar interactions in enzyme active sites. The α-chymotrypsin inhibitor patent literature explicitly distinguishes 3-methoxyphenyl from 3-chlorophenyl as non-interchangeable substituents [3], and the 3-chloro analog's quantified enzyme inhibition (IC₅₀ = 23.0 μM) [4] provides a benchmark against which the methoxy derivative's potency and binding mode can be compared. This scenario is particularly relevant for research groups studying chymotrypsin-like serine proteases implicated in inflammation, viral replication, or cancer progression.

Analytical Reference Standard for Thiourea Derivative Characterization

With its comprehensive, publicly available spectroscopic dataset encompassing ¹H NMR (11 assigned signals), ¹³C NMR (13 assigned signals), and FT-IR (four diagnostic bands: 3270, 3014, 1672, 1240 cm⁻¹) [2], this compound is suitable as an analytical reference standard for method development and compound library quality control. The ≥95% commercial purity specification exceeds typical generic thiourea offerings (90–93%), reducing the need for post-purchase repurification. Laboratories synthesizing or characterizing novel pyridyl-thiourea derivatives can use these reference data to calibrate instruments, validate synthetic routes, and confirm the identity of newly prepared analogs via spectral matching.

Cytotoxicity Screening in Breast Cancer Cell Line Panels

The availability of quantitative MCF-7 cytotoxicity data for the closely related 4-methoxy positional isomer (IC₅₀ = 160.97 μM) [1] positions this 3-methoxy target compound as the logical next candidate for comparative cytotoxicity profiling. The meta-substitution pattern may yield altered potency relative to the 160.97 μM baseline, and the ≥95% purity ensures that measured cytotoxic effects can be attributed to the intended compound rather than to impurity-driven artifacts. This scenario is directly applicable to academic and industrial groups performing focused library screening of thiourea derivatives for anticancer lead identification.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.